

# Andrographidine C: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Andrographidine C

Cat. No.: B172237

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An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Promising Flavonoid

**Andrographidine C**, a flavone isolated from the medicinal plant *Andrographis paniculata*, is emerging as a compound of significant interest to the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an anti-inflammatory and antiviral agent. Detailed experimental protocols and visual representations of its proposed mechanisms of action are included to support further research and drug development efforts.

## Chemical Structure and Properties

**Andrographidine C** is a flavonoid glycoside with the molecular formula  $C_{23}H_{24}O_{10}$  and a molecular weight of 460.43 g/mol .<sup>[1][2]</sup> Its structure is characterized by a flavone backbone with two methoxy groups at the C7 and C8 positions and a glucose moiety attached at the C5 position. The systematic IUPAC name for **Andrographidine C** is 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.<sup>[1]</sup>

Table 1: Chemical Identifiers for **Andrographidine C**

Identifier	Value
Molecular Formula	C23H24O10
Molecular Weight	460.43 g/mol
IUPAC Name	7,8-dimethoxy-2-phenyl-5- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS Number	113963-39-6
PubChem CID	5318484
InChI	InChI=1S/C23H24O10/c1-29-15-9-14(32-23- 20(28)19(27)18(26)16(10-24)33-23)17-12(25)8- 13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3- 9,16,18-20,23-24,26-28H,10H2,1- 2H3/t16-,18-,19+,20-,23-/m1/s1
InChIKey	WGCQDTNINMCFAY-PUIBNRJISA-N
Canonical SMILES	COC1=C(C2=C(C(=C1)O[C@H]3--INVALID- LINK-- CO)O)O">C@@HO)C(=O)C=C(O2)C4=CC=CC =C4)OC

Table 2: Computed Physicochemical Properties of **Andrographidine C**

Property	Value	Source
XLogP3	1.0	PubChem[1]
Hydrogen Bond Donor Count	4	PubChem[1]
Hydrogen Bond Acceptor Count	10	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	460.13694696	PubChem[1]
Monoisotopic Mass	460.13694696	PubChem[1]
Topological Polar Surface Area	155 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	33	PubChem[1]

Note: Experimental data for properties such as melting point and solubility are not readily available in the current literature.

## Spectroscopic Data

The structural elucidation of **Andrographidine C** has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table summarizes the reported <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Andrographidine C** (in acetone-d<sub>6</sub>)[3][4]

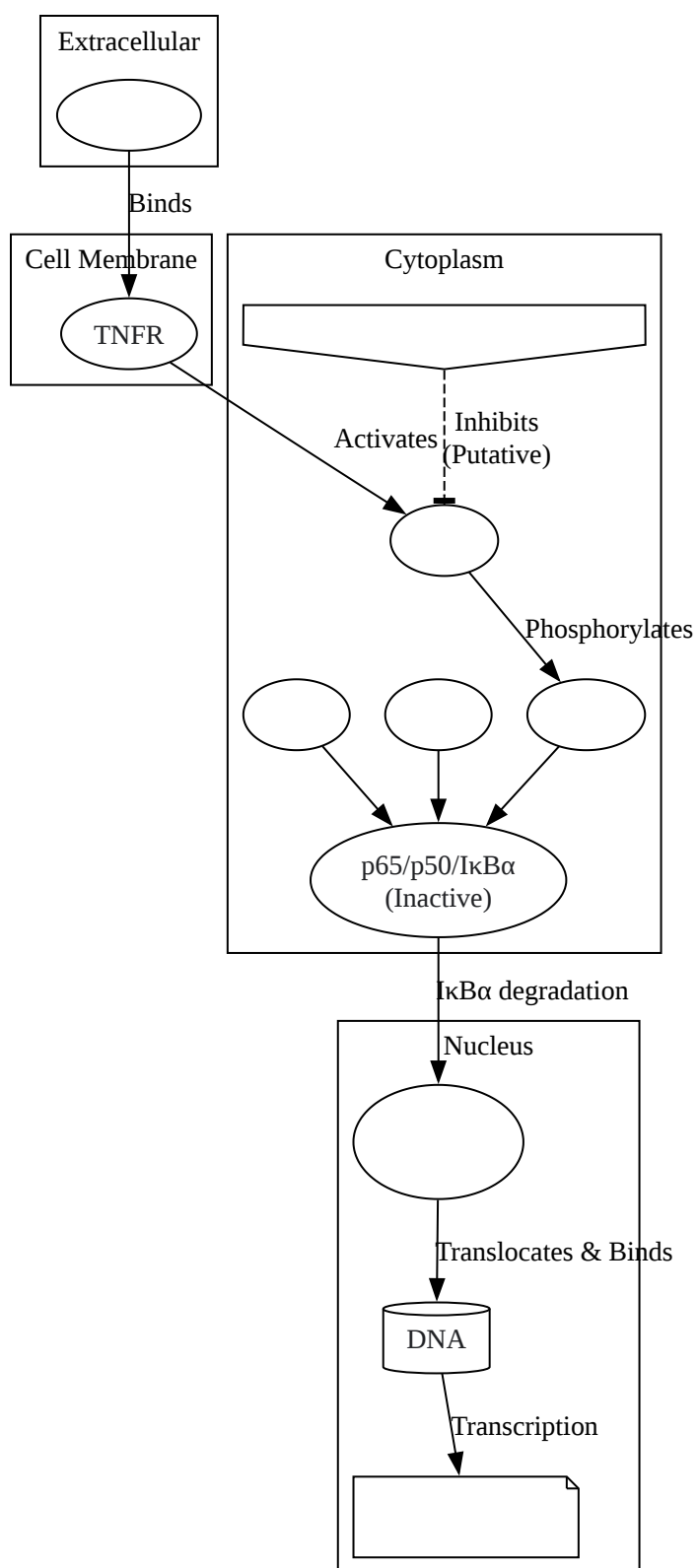
Position	$\delta C$ (ppm)	$\delta H$ (ppm), mult. (J in Hz)
Aglycone		
2	164.5	
3	104.9	6.88, s
4	183.3	
5	159.2	
6	92.0	6.57, d (2.1)
7	159.9	
8	129.8	6.78, d (2.1)
9	154.1	
10	107.0	
1'	132.3	
2', 6'	129.4	8.08, d (8.4)
3', 5'	129.7	7.55, t (8.4)
4'	132.1	7.50, t (8.4)
7-OCH <sub>3</sub>	56.7	3.99, s
8-OCH <sub>3</sub>	61.9	3.93, s
Glucose Moiety		
1"	101.1	5.15, d (7.2)
2"	73.4	3.60–3.40, m
3"	77.0	3.60–3.40, m
4"	70.1	3.60–3.40, m
5"	77.0	3.60–3.40, m
6"	61.4	3.91, dd (12.0, 2.4); 3.73, dd (12.0, 5.4)

## Biological Activities and Mechanisms of Action

**Andrographidine C** has demonstrated promising biological activities, particularly in the areas of anti-inflammatory and antiviral research.

### Anti-inflammatory Activity

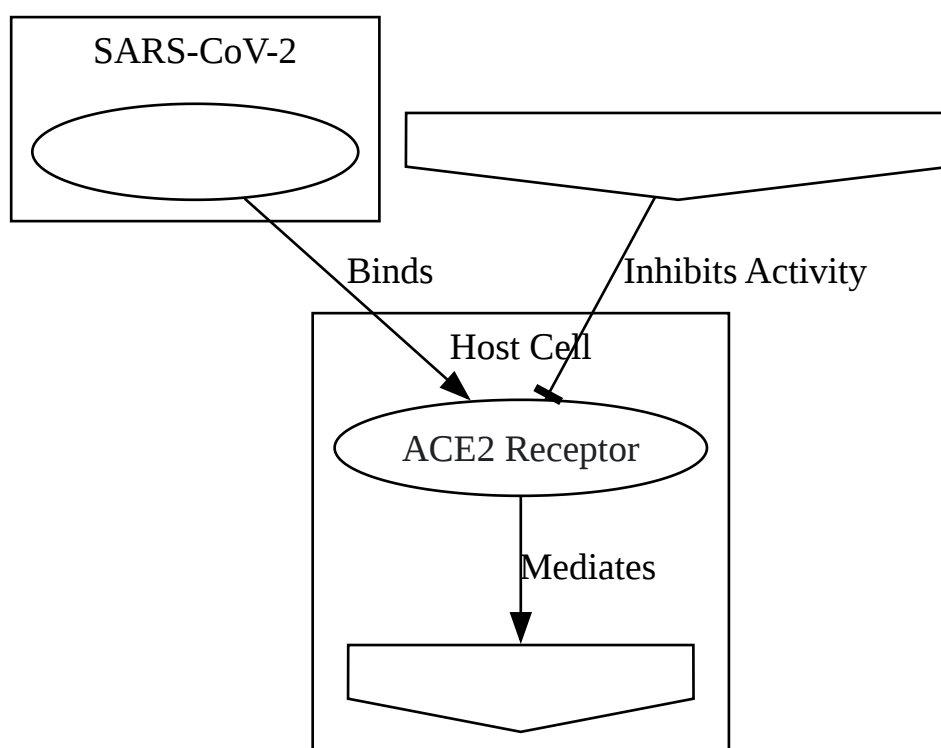
In silico studies have identified **Andrographidine C** as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), a key pro-inflammatory cytokine.<sup>[5]</sup> Molecular docking analyses revealed a high binding affinity of **Andrographidine C** to TNF- $\alpha$ , with a binding energy of -8.6 kcal/mol.<sup>[5]</sup> This interaction suggests a potential mechanism for its anti-inflammatory effects. The proposed mechanism involves the modulation of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway, a critical regulator of inflammatory responses.<sup>[6][7]</sup>



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## Antiviral Activity against SARS-CoV-2

**Andrographidine C** has been investigated for its potential to combat SARS-CoV-2, the virus responsible for COVID-19. Studies suggest that it may exert its antiviral effects through the inhibition of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for viral entry into host cells.[8] In vitro experiments have shown that **Andrographidine C** can inhibit ACE2 activity in human bronchial epithelial cells (BEAS-2B).[8] While specific IC50 values for **Andrographidine C** are yet to be determined, this finding points to a promising avenue for antiviral drug development.

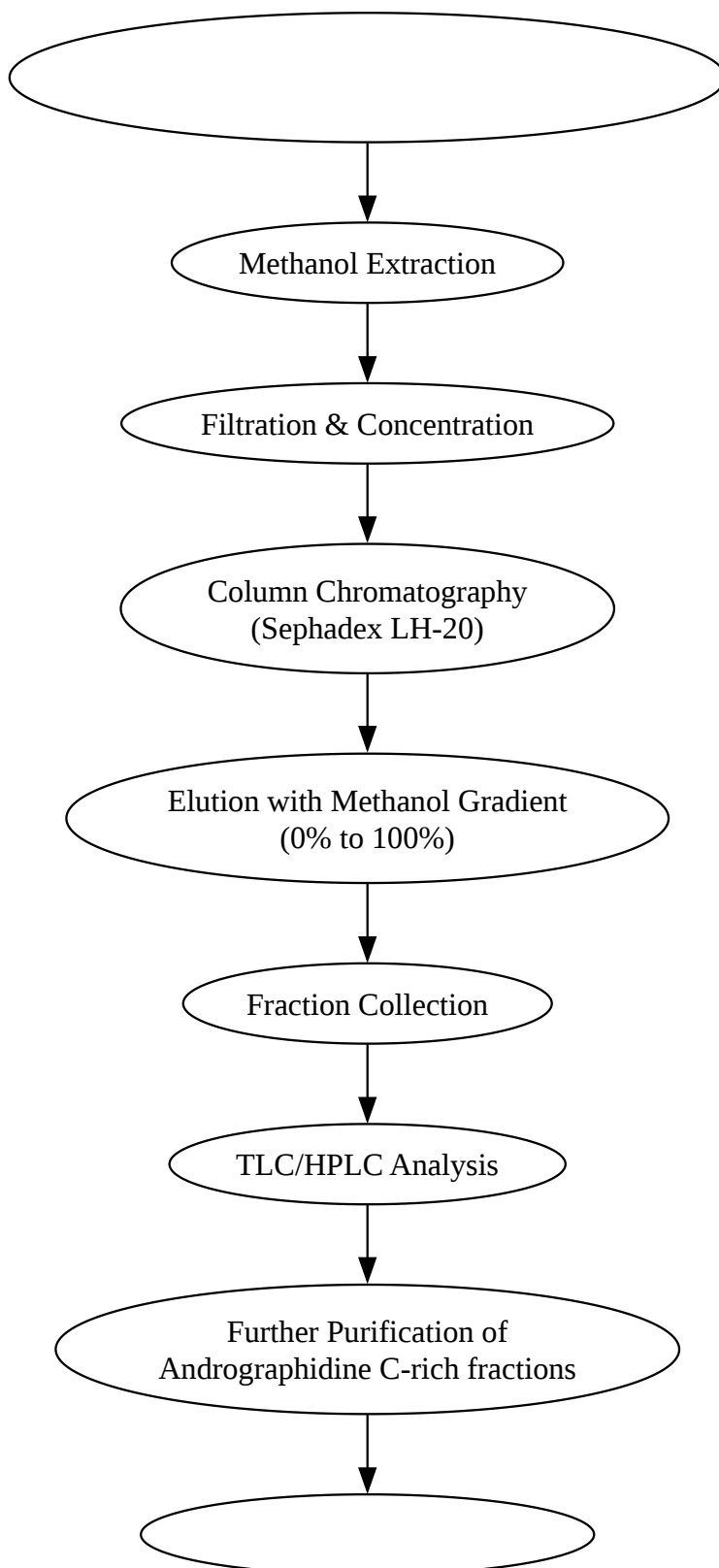


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## Experimental Protocols

### Isolation of Andrographidine C from Andrographis echinoides

The following is a general protocol for the isolation of **Andrographidine C** based on published methods.[9]

Workflow for the Isolation of **Andrographidine C**[Click to download full resolution via product page](#)



- **Extraction:** The dried and powdered whole plant of *Andrographis echinoides* is extracted with methanol at room temperature.
- **Concentration:** The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Column Chromatography:** The crude extract is subjected to column chromatography on a Sephadex LH-20 column.
- **Elution:** The column is eluted with a gradient of methanol in a suitable non-polar solvent, starting from 0% and gradually increasing to 100% methanol.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing **Andrographidine C**.
- **Purification:** Fractions rich in **Andrographidine C** are pooled and may require further purification steps, such as recrystallization, to obtain the pure compound.

## In Vitro ACE2 Inhibition Assay

The following protocol is a representative method for evaluating the inhibitory effect of **Andrographidine C** on ACE2 activity.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Reagents and Materials:**
  - Recombinant human ACE2 enzyme
  - Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))
  - Assay buffer (e.g., Tris-HCl with NaCl and ZnCl<sub>2</sub>)
  - **Andrographidine C** stock solution (dissolved in DMSO)
  - 96-well black microplate
  - Fluorescence microplate reader

- Assay Procedure:
  - Prepare serial dilutions of **Andrographidine C** in the assay buffer.
  - In a 96-well plate, add the ACE2 enzyme solution to each well.
  - Add the different concentrations of **Andrographidine C** to the respective wells. Include a vehicle control (DMSO) and a positive control (a known ACE2 inhibitor).
  - Incubate the plate at 37°C for a predefined period (e.g., 15 minutes).
  - Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
  - Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.
- Data Analysis:
  - Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
  - Determine the percentage of ACE2 inhibition for each concentration of **Andrographidine C** relative to the vehicle control.
  - Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

## Conclusion

**Andrographidine C** is a flavonoid with significant potential for further investigation as a therapeutic agent. Its demonstrated *in silico* and *in vitro* activities against key targets in inflammatory and viral diseases warrant more extensive preclinical and clinical studies. This technical guide provides a foundational resource for researchers to advance the understanding of **Andrographidine C**'s pharmacological properties and to explore its potential applications in drug discovery and development. Further research is needed to determine its experimental physicochemical properties, to fully elucidate its mechanisms of action, and to establish its safety and efficacy profiles.

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